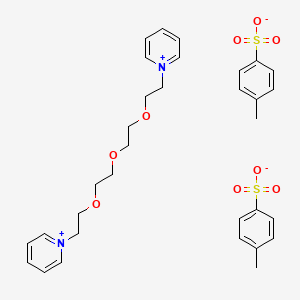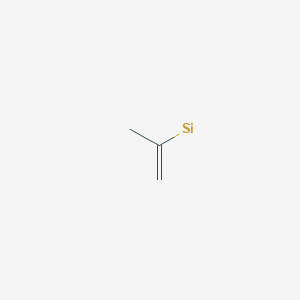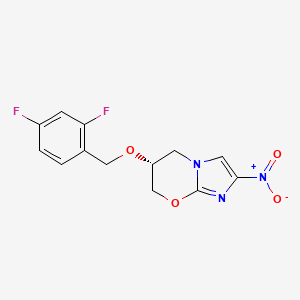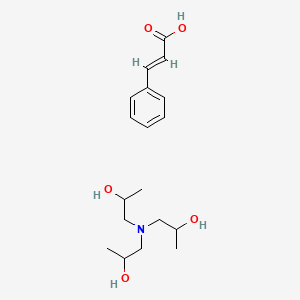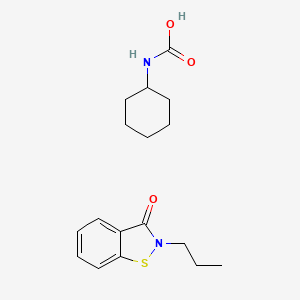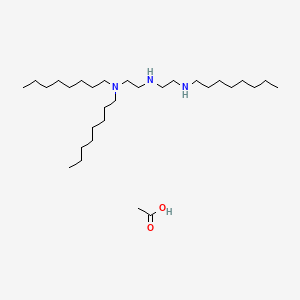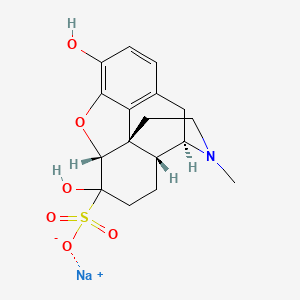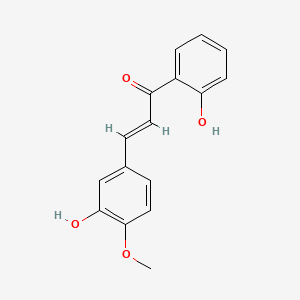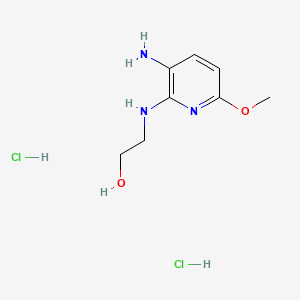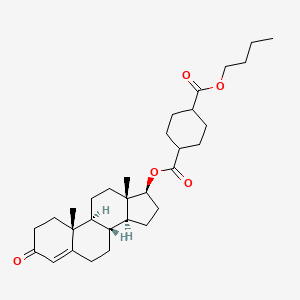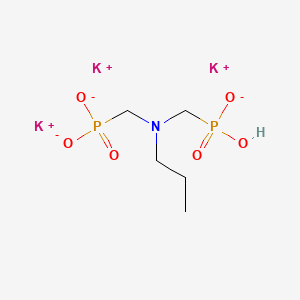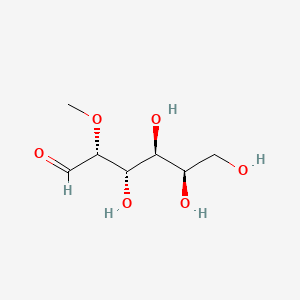
2-o-Methylgalactose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Methylgalactose is a methylated derivative of galactose, a type of sugar. It has the molecular formula C7H14O6 and a molecular weight of 194.18 g/mol This compound is a rare sugar and is not commonly found in nature
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-O-Methylgalactose can be synthesized through several chemical routes. One common method involves the methylation of galactose using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its limited demand. it can be produced on a larger scale using similar methylation techniques, with careful control of reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-O-Methylgalactose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific enzymes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Aplicaciones Científicas De Investigación
2-O-Methylgalactose has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-O-Methylgalactose involves its interaction with specific enzymes and receptors in biological systems. It can act as a competitive inhibitor for certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,6-Tetra-O-methylgalactose: Another methylated derivative of galactose with multiple methyl groups.
2,4,6-Tri-O-methylgalactose: Similar in structure but with three methyl groups instead of one.
Uniqueness
2-O-Methylgalactose is unique due to its single methyl group at the 2-position, which imparts distinct chemical and biological properties. This makes it particularly useful in specific research applications where other methylated sugars may not be suitable .
Propiedades
Número CAS |
4060-33-7 |
|---|---|
Fórmula molecular |
C7H14O6 |
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-methoxyhexanal |
InChI |
InChI=1S/C7H14O6/c1-13-5(3-9)7(12)6(11)4(10)2-8/h3-8,10-12H,2H2,1H3/t4-,5+,6+,7-/m1/s1 |
Clave InChI |
QRAXLHLYZJCAKB-JRTVQGFMSA-N |
SMILES isomérico |
CO[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O |
SMILES canónico |
COC(C=O)C(C(C(CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


